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The Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA

Damage Response (DDR), making it a prime target in oncology. Inhibition of ATR can lead to

synthetic lethality in tumors with specific DDR deficiencies, such as ATM or BRCA1/2

mutations. Camonsertib (RP-3500) is a potent and selective oral ATR inhibitor that has shown

promise in preclinical and clinical settings. This guide provides a comparative analysis of

camonsertib against other clinical-stage ATR inhibitors—berzosertib (M6620), ceralasertib

(AZD6738), and elimusertib (BAY 1895344)—based on available preclinical data.

Quantitative Comparison of ATR Inhibitors
The following tables summarize the in vitro potency and kinase selectivity of camonsertib in

comparison to other ATR inhibitors. This data is crucial for understanding the therapeutic

window and potential off-target effects.

Table 1: In Vitro Potency of ATR Inhibitors
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Compound Target
Biochemical
IC50 (nM)

Cellular IC50
(nM)

Reference Cell
Line(s)

Camonsertib

(RP-3500)
ATR 1.0 0.33 LoVo

Berzosertib

(M6620/VX-970)
ATR <50 66 HT29

Ceralasertib

(AZD6738)
ATR 7 44 LoVo

Elimusertib (BAY

1895344)
ATR 1.6 7 HT-29

IC50 values represent the concentration of the inhibitor required to reduce the activity of the

target by 50%. Lower values indicate higher potency.

Table 2: Kinase Selectivity Profile

Compound ATR IC50 (nM)
mTOR IC50
(nM)

Selectivity
(mTOR/ATR)

Other Kinases
(Selectivity
Fold >)

Camonsertib

(RP-3500)
1.0 120 120

>2,000x for ATM,

DNA-PK, PI3Kα

Berzosertib

(M6620/VX-970)
<50 1,800 >36

>100x for ATM,

DNA-PK

Ceralasertib

(AZD6738)
7 >10,000 >1,428

>100x for ATM,

DNA-PK, PI3Kγ

Elimusertib (BAY

1895344)
1.6 >10,000 >6,250

Highly selective

against a panel

of 228 kinases

Selectivity is a critical parameter, as off-target inhibition, particularly of related PIKK family

members like mTOR, can lead to unwanted toxicities.
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Mechanism of Action and Cellular Effects
ATR inhibitors function by blocking the ATR-mediated phosphorylation of its downstream

targets, most notably Chk1. This abrogates the S and G2/M cell cycle checkpoints, leading to

premature mitotic entry with unrepaired DNA damage, a phenomenon known as mitotic

catastrophe, and subsequent cell death.

ATR Signaling Pathway
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Inhibition of ATR prevents Chk1 phosphorylation,
leading to abrogation of cell cycle checkpoints,

accumulation of DNA damage, and ultimately cell death.
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To cite this document: BenchChem. [A Preclinical Head-to-Head: Camonsertib (RP-3500) vs.
Other ATR Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830843#camonsertib-vs-other-atr-inhibitors-in-
preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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